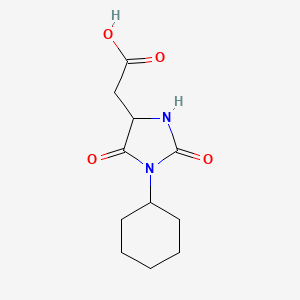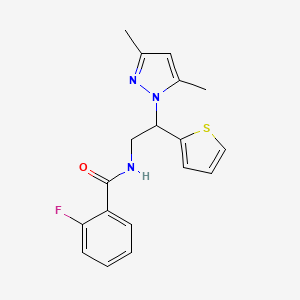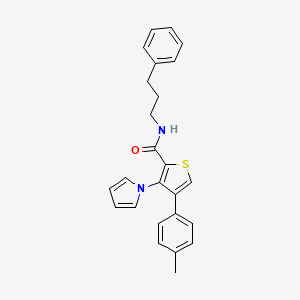![molecular formula C23H17Cl4NO3 B2591106 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 478047-01-7](/img/structure/B2591106.png)
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, abbreviated as DCB-O-DCB, is an organophosphate compound that is widely used in scientific research. It is a colorless liquid with a pungent odor, and is highly toxic if ingested or inhaled. It is used in a variety of laboratory experiments, as well as in some industrial applications.
科学的研究の応用
Phosphonic Acids: Preparation and Applications
Phosphonic acids are known for their wide range of applications due to their bioactive properties, which include drug and pro-drug applications, bone targeting, and the design of supramolecular or hybrid materials. Their synthesis is crucial for numerous research projects spanning chemistry, biology, and physics (Sevrain et al., 2017).
Oximes: Pharmacokinetics and Pharmacodynamics
The use of oximes represents significant progress in counteracting intoxications with organophosphates, through potentiating antidotal effects of atropine. The extent of these compounds' penetration through the blood-brain barrier and their ability to reactivate acetylcholinesterase in the brain remains a debatable issue, indicating the complexity of their pharmacokinetics and pharmacodynamics (Voicu et al., 2010).
3-Azabicyclo Nonanones Derivatives: Synthesis and Biological Activities
Research on 3-azabicyclo nonanones derivatives, a category of heterocyclic compounds, highlights their biological activities against various fungal and bacterial strains. These studies emphasize the structural activity relationship, indicating that electron-withdrawing groups enhance antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).
Fatty Acid Esters of 3-Monochloropropanediol: Safety Concerns
Research on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) addresses their potential nephrotoxicity and testicular toxicity. Detected in various food categories, these esters have become a food safety concern, leading to research on their occurrence, absorption, metabolism, and toxicities (Gao et al., 2019).
Oxyanions and Organic Acids Adsorption
Studies on the adsorption of oxyanions and organic acids on iron oxides and hydroxides in soils reveal the factors affecting the structural configuration of these compounds. This research provides insights into the environmental implications of oxyanions leaching from soils into water, causing severe environmental problems (Han et al., 2020).
作用機序
The mechanism of action for this compound is not specified in the search results. Its applications in scientific research, analytical studies, drug development, and catalysis suggest that it may interact with various biological or chemical systems in unique ways.
Safety and Hazards
特性
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl4NO3/c24-18-6-4-16(21(26)11-18)13-30-20-3-1-2-15(10-20)23(29)8-9-28-31-14-17-5-7-19(25)12-22(17)27/h1-7,9-12H,8,13-14H2/b28-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFDMZMCQDHIM-HIUVJMHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2591025.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)




![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)
![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)